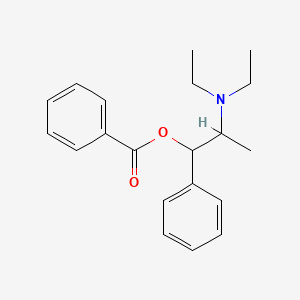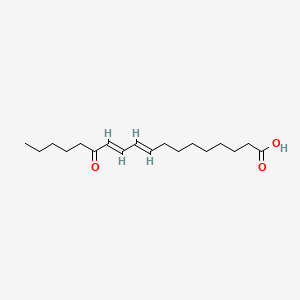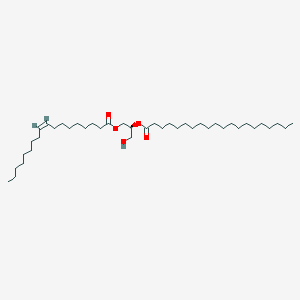
1-(9Z-octadecenoyl)-2-eicosanoyl-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DG(18:1(9Z)/20:0/0:0)[iso2], also known as diacylglycerol or DAG(18:1/20:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/20:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/20:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/20:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/20:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:1(9Z)/20:0/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/20:0) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/20:0) pathway. DG(18:1(9Z)/20:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:0/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:0/18:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:0/20:1(11Z)) pathway.
DG(18:1(9Z)/20:0/0:0) is a diglyceride.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research on similar compounds to 1-(9Z-octadecenoyl)-2-eicosanoyl-sn-glycerol has led to advancements in chemical synthesis and structural analysis. For instance, studies have explored the synthesis of various glycerol derivatives, including diacylglycerols, which are structurally related to 1-(9Z-octadecenoyl)-2-eicosanoyl-sn-glycerol. These studies often utilize techniques like mass spectrometry and NMR for structural elucidation, providing insights into the composition and properties of these compounds (Takato et al., 2019).
Biological Activity and Applications
Several studies have highlighted the biological activities of glycerol derivatives, underscoring their potential in various applications. For instance, glycerides with specific fatty acyl compositions have been studied for their anti-inflammatory properties and potential use in treating conditions like asthma (Larsen et al., 2003). Additionally, glycerol derivatives have been identified as having neurotrophic effects, which could be beneficial in neurological research and therapy (Kwon et al., 2003).
Industrial and Environmental Applications
Compounds structurally related to 1-(9Z-octadecenoyl)-2-eicosanoyl-sn-glycerol have also found applications in industrial and environmental contexts. For instance, studies on the phase equilibria of similar triglycerides in different solvents have implications for industrial processes and environmental engineering (Perko et al., 2012). These insights can be crucial in optimizing extraction, purification, and formulation processes in various industries.
Membrane Studies and Drug Development
Glycerol derivatives play a significant role in membrane studies, which are essential for understanding cellular processes and drug development. Research has been conducted on the properties of lipid bilayers containing compounds like 1-(9Z-octadecenoyl)-2-eicosanoyl-sn-glycerol, providing valuable information on membrane fluidity, stability, and interactions with potential drug candidates (Wagner et al., 2000). These studies are critical for developing new pharmaceuticals and understanding drug-membrane interactions.
Propiedades
Nombre del producto |
1-(9Z-octadecenoyl)-2-eicosanoyl-sn-glycerol |
|---|---|
Fórmula molecular |
C41H78O5 |
Peso molecular |
651.1 g/mol |
Nombre IUPAC |
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] icosanoate |
InChI |
InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h18,21,39,42H,3-17,19-20,22-38H2,1-2H3/b21-18-/t39-/m0/s1 |
Clave InChI |
MRYGMFRXGCUEJC-WRDQRZSUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester](/img/structure/B1242690.png)
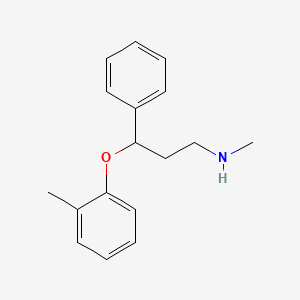

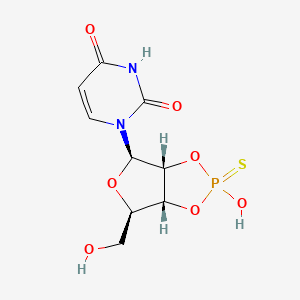
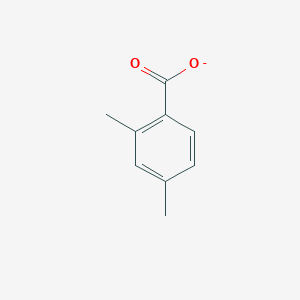
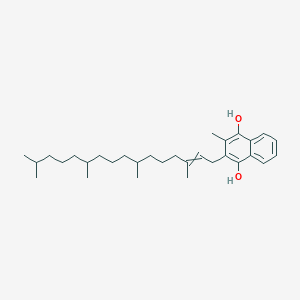
![5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one](/img/structure/B1242702.png)




